Kinase Selectivity Fingerprint: Differential c-Met vs. Off-Target Kinase Inhibition Potential
While direct selectivity data for this specific compound is not publicly available, the parent triazolopyridine chemotype has been characterized as a c-Met kinase inhibitor scaffold with tunable selectivity [1]. The 4-fluorobenzamide substitution is hypothesized to enhance hinge-binding interactions and reduce PIM kinase cross-reactivity compared to hydrogen or methyl-substituted analogs, based on class-level SAR trends [1]. This inference requires experimental validation but provides a testable differentiation hypothesis for procurement decisions over generic, unsubstituted triazolopyridine cores.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Not available for this specific compound; class-level c-Met IC50 range reported for analogs: <100 nM [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog (e.g., R=H) or 4-chloro analog |
| Quantified Difference | Cannot be calculated; predicted improved selectivity based on 4-fluoro electron-withdrawing effect |
| Conditions | SAR analysis based on patent data (FR-2941229-A1) for MET inhibitors |
Why This Matters
A compound with a unique selectivity fingerprint can reduce off-target toxicity and provide clearer efficacy signals in cancer models, directly impacting data quality and project timelines.
- [1] Patent FR-2941229-A1. Novel triazolo(4,3-a)pyridine derivatives... as MET inhibitors. Sanofi-Aventis, 2010. View Source
